molecular formula C14H19NO5S B3009420 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid CAS No. 326907-67-9

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

Cat. No. B3009420
CAS RN: 326907-67-9
M. Wt: 313.37
InChI Key: SKOOSLKSZKOIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azepine derivatives, such as those mentioned in the second paper, involves the asymmetric hydrogenation of olefins to produce enantioselective compounds . This method could potentially be adapted for the synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid by modifying the starting materials and reaction conditions to incorporate the methoxy and sulfonyl functional groups at the appropriate positions on the azepine ring and benzoic acid moiety.

Molecular Structure Analysis

The molecular structure of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid would consist of an azepane ring sulfonated at the first position and a benzoic acid moiety with a methoxy group at the second position. The presence of these functional groups would influence the compound's electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid are not detailed in the provided papers, the electrochemical behavior of azo-benzoic acid derivatives can offer some insights . These compounds undergo electrochemical reduction, leading to the cleavage of the azo bond and the formation of amino compounds. Although the target compound does not contain an azo bond, the presence of the sulfonyl group could similarly affect its electrochemical properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid can be inferred from the properties of related compounds. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and methoxy groups. The sulfonate esters discussed in the fourth paper suggest that the introduction of sulfonyl groups can affect the thermal stability of a compound . Therefore, the target compound might exhibit unique solubility and stability characteristics due to its functional groups.

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid derivatives are explored in medicinal chemistry for their potential therapeutic applications. For instance, research on hypoglycemic benzoic acid derivatives has shown that modifications to the 2-methoxy benzoic acid structure, such as the introduction of alkyleneimino residues, can lead to compounds with significant activity in regulating blood sugar levels. Such derivatives have been found to be more active than standard sulfonylurea drugs in some cases, highlighting their potential in diabetes treatment (Grell et al., 1998).

Biochemical and Environmental Applications

The compound and its related structures are also investigated for their biochemical behaviors and environmental impact. For example, studies on the electrochemical cleavage of azo bonds in benzoic acid derivatives provide insights into the degradation processes of such compounds, which is crucial for understanding their environmental fate and designing eco-friendly derivatives (Mandić et al., 2004).

Industrial and Green Chemistry

In green chemistry, derivatives of azepane are utilized in the synthesis of new room temperature ionic liquids, demonstrating the compound's versatility in creating environmentally benign solvents. These ionic liquids, derived from azepane-based compounds, show promising applications due to their low viscosity and high conductivity, making them suitable for various industrial applications (Belhocine et al., 2011).

Advanced Synthesis Techniques

Research on the synthesis of sulfonyl azides, including those derived from benzoic acid structures, showcases innovative approaches to creating valuable reagents for further chemical transformations. These studies highlight the importance of such derivatives in facilitating a wide range of synthetic processes, including diazo transfer reactions, which are pivotal in medicinal chemistry and materials science (Katritzky et al., 2008).

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-13-7-6-11(10-12(13)14(16)17)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOOSLKSZKOIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.